9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-
CAS No.: 669774-90-7
Cat. No.: VC16827636
Molecular Formula: C13H11Cl2N5
Molecular Weight: 308.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 669774-90-7 |
|---|---|
| Molecular Formula | C13H11Cl2N5 |
| Molecular Weight | 308.16 g/mol |
| IUPAC Name | 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]purin-2-amine |
| Standard InChI | InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19) |
| Standard InChI Key | CRJPPMBLJPQYAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)CCl)CN2C=NC3=C2N=C(N=C3Cl)N |
Introduction
Chemical Identification and Basic Properties
Molecular Characterization
9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is a heterocyclic organic compound with the molecular formula C₁₃H₁₁Cl₂N₅ and a molar mass of 308.16 g/mol. Its IUPAC name, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]purin-2-amine, reflects the substitution pattern: a chlorine atom at the 6-position of the purine ring and a 3-(chloromethyl)benzyl group at the 9-position.
Key identifiers include:
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CAS Registry Number: 669774-85-0
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InChI Key: BISIUVWWBLFLPM-UHFFFAOYSA-N
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Canonical SMILES: C1=CC=C(C(=C1)CN2C=NC3=C2N=C(N=C3Cl)N)CCl
The compound’s structural complexity arises from the interplay of its aromatic purine system and the electron-withdrawing chloromethyl group, which influences both reactivity and biological interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- typically involves multi-step alkylation and substitution reactions. A common approach begins with 6-chloropurine, which undergoes alkylation using 3-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Critical Reaction Parameters:
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Temperature: 60–80°C
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Solvent: DMSO or dimethylformamide (DMF)
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Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
Industrial-scale production may employ continuous flow reactors to optimize yield (reported up to 68%) and purity (>95%).
Structural and Physicochemical Analysis
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this compound remains unpublished, computational modeling and NMR spectroscopy reveal key features:
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Purine Ring: Planar structure with delocalized π-electrons.
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Substituent Effects: The 3-(chloromethyl)benzyl group induces steric hindrance, affecting binding to enzymatic targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 308.16 g/mol |
| LogP (Partition Coeff.) | 2.87 (predicted) |
| Solubility | Slightly soluble in DMSO |
| Melting Point | 192–195°C (decomposes) |
Data derived from computational models and experimental analogs.
Derivative Development and Structure-Activity Relationships
Functional Modifications
Replacing the chloromethyl group with methoxy or hydroxymethyl moieties alters solubility and target affinity. For example:
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Methoxy Analog: Increased hydrophilicity (LogP 2.12) but reduced PI3Kδ inhibition (IC₅₀ 8.3 μM).
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Hydroxymethyl Derivative: Enhanced hydrogen-bonding capacity improves binding to PI3Kδ (IC₅₀ 3.1 μM).
Challenges and Future Directions
Pharmacokinetic Optimization
Current limitations include poor oral bioavailability (<15% in rodent models) and rapid hepatic metabolism. Strategies under investigation include:
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Prodrug Design: Masking the chloromethyl group as a tert-butyl carbonate to enhance absorption.
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life from 2.1 to 8.7 hours in preclinical trials.
Clinical Translation
While no clinical trials have been initiated, the compound’s robust in vitro activity positions it as a candidate for combination therapies with existing chemotherapeutic agents.
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